1-(Benzyloxy)-3-(pyrrolidin-1-yl)propan-2-ol 1-(Benzyloxy)-3-(pyrrolidin-1-yl)propan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18746482
InChI: InChI=1S/C14H21NO2/c16-14(10-15-8-4-5-9-15)12-17-11-13-6-2-1-3-7-13/h1-3,6-7,14,16H,4-5,8-12H2
SMILES:
Molecular Formula: C14H21NO2
Molecular Weight: 235.32 g/mol

1-(Benzyloxy)-3-(pyrrolidin-1-yl)propan-2-ol

CAS No.:

Cat. No.: VC18746482

Molecular Formula: C14H21NO2

Molecular Weight: 235.32 g/mol

* For research use only. Not for human or veterinary use.

1-(Benzyloxy)-3-(pyrrolidin-1-yl)propan-2-ol -

Specification

Molecular Formula C14H21NO2
Molecular Weight 235.32 g/mol
IUPAC Name 1-phenylmethoxy-3-pyrrolidin-1-ylpropan-2-ol
Standard InChI InChI=1S/C14H21NO2/c16-14(10-15-8-4-5-9-15)12-17-11-13-6-2-1-3-7-13/h1-3,6-7,14,16H,4-5,8-12H2
Standard InChI Key GPGFZYXTSUJNFM-UHFFFAOYSA-N
Canonical SMILES C1CCN(C1)CC(COCC2=CC=CC=C2)O

Introduction

Chemical Identity and Structural Features

1-(Benzyloxy)-3-(pyrrolidin-1-yl)propan-2-ol (CAS 856437-76-8) is a secondary alcohol characterized by a benzyl-protected hydroxyl group and a pyrrolidine substituent. Its molecular formula is C₁₄H₂₂N₂O₂, with a molecular weight of 250.337 g/mol and an exact mass of 250.168 Da . The compound’s structure features a central propan-2-ol backbone, where the hydroxyl group at position 2 is protected by a benzyl ether, while position 3 is substituted with a pyrrolidine ring (Figure 1).

The calculated partition coefficient (LogP) of 0.736 suggests moderate lipophilicity, balanced by the polar pyrrolidine nitrogen and hydroxyl group. The polar surface area (PSA) of 44.73 Ų further indicates moderate solubility in aqueous media, which is critical for bioavailability in potential pharmaceutical applications.

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 1-(benzyloxy)-3-(pyrrolidin-1-yl)propan-2-ol can be approached through nucleophilic substitution or reductive amination strategies. A plausible route involves:

  • Benzyl Protection: Starting with propan-2-ol, benzylation of the hydroxyl group using benzyl bromide under alkaline conditions yields 1-benzyloxypropan-2-ol .

  • Pyrrolidine Introduction: Subsequent reaction with pyrrolidine via Mitsunobu or alkylation conditions introduces the tertiary amine moiety .

Key Synthetic Intermediates

The Thermo Scientific product (S)-(+)-1-benzyloxy-2-propanol (C₁₀H₁₄O₂, MW 166.22 g/mol) serves as a critical chiral intermediate. Enantioselective synthesis is achievable using asymmetric catalysis, as demonstrated by the (S)-configuration of this precursor .

Optimization Challenges

Stereochemical control at the propan-2-ol center remains a synthetic hurdle. Patent US7196205B2 highlights analogous strategies for introducing nitrogen-containing heterocycles, though focused on piperazine derivatives. Adapting these methods for pyrrolidine requires careful selection of protecting groups to prevent undesired ring-opening reactions .

Physicochemical and Spectroscopic Properties

Thermal Stability

While explicit melting/boiling points are unreported, related benzyl ethers exhibit decomposition temperatures above 200°C . Differential scanning calorimetry (DSC) of similar compounds suggests glass transition temperatures (Tg) between 50–80°C, influenced by the pyrrolidine’s conformational flexibility .

Spectroscopic Signatures

  • IR: Strong absorption at ~1100 cm⁻¹ (C-O-C ether stretch) and ~3400 cm⁻¹ (O-H stretch)

  • ¹H NMR: Characteristic benzyl protons (δ 7.3–7.5 ppm), pyrrolidine CH₂N (δ 2.5–2.7 ppm), and hydroxyl proton (δ 1.5–2.0 ppm)

  • MS: Base peak at m/z 250.168 ([M+H]⁺) with fragmentation patterns confirming the benzyloxy and pyrrolidine groups

Industrial and Pharmaceutical Applications

Chemical Manufacturing

Classified under HS Code 2933599090 , this compound falls into tariff categories for heterocyclic compounds with nitrogen atoms. Its 17% VAT and 6.5% MFN tariff reflect its status as a specialty chemical intermediate.

Future Research Directions

  • Stereoselective Synthesis: Developing catalytic asymmetric methods for large-scale production

  • Target Identification: High-throughput screening against kinase and GPCR libraries

  • Prodrug Optimization: Leveraging the benzyl group for controlled hydroxyl group release

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